1-Bromo-2-ethyl-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

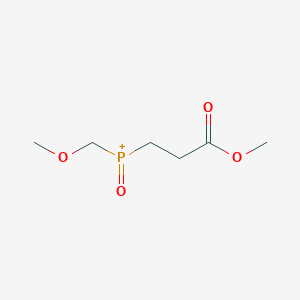

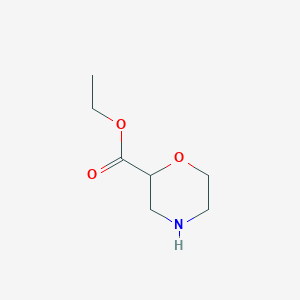

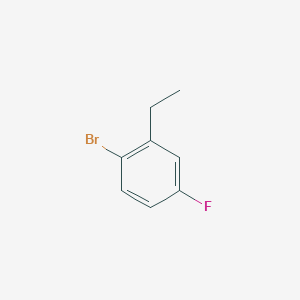

1-Bromo-2-ethyl-4-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is a colorless liquid of low acute toxicity . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Molecular Structure Analysis

The molecular formula of 1-Bromo-2-ethyl-4-fluorobenzene is C8H8BrF . The InChI code is 1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . The molecular weight is 203.05 g/mol .Physical And Chemical Properties Analysis

1-Bromo-2-ethyl-4-fluorobenzene has a molecular weight of 203.05 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1-Bromo-2-ethyl-4-fluorobenzene: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its molecular structure allows for the introduction of diverse functional groups, making it an ideal precursor for the synthesis of biologically active compounds . It is particularly useful in the creation of antiviral agents, anti-inflammatory drugs, and anticancer medications due to its ability to improve metabolic stability and enhance binding affinity to target proteins .

Agrochemical Production

In the agrochemical industry, this compound serves as a starting material for the synthesis of herbicides, fungicides, and insecticides . The bromine and fluorine atoms present in the molecule contribute to the chemical reactivity necessary for developing effective agrochemical agents.

Materials Science

1-Bromo-2-ethyl-4-fluorobenzene: finds applications in materials science for the preparation of functional materials, such as liquid crystals, polymers, and dyes . Its incorporation into polymer chains can enhance material properties like thermal stability, chemical resistance, and mechanical strength .

Organic Synthesis

This compound is used extensively as a building block in organic synthesis. It undergoes various reactions, such as nucleophilic substitution and cross-coupling reactions, which are fundamental in the production of complex organic molecules .

Chemical Research

In chemical research, 1-Bromo-2-ethyl-4-fluorobenzene is often used to study reaction mechanisms and develop new synthetic pathways. Its unique reactivity profile makes it a subject of interest in understanding electrophilic aromatic substitution and radical bromination processes .

Industrial Processes

The compound plays a crucial role in industrial processes, especially in the synthesis of high-value chemicals. Its ability to participate in various chemical reactions makes it a versatile intermediate in the chemical manufacturing sector .

Safety and Hazards

While specific safety data for 1-Bromo-2-ethyl-4-fluorobenzene is not available, similar compounds like 1-Bromo-4-fluorobenzene are known to be flammable liquids and can cause skin irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-ethyl-4-fluorobenzene is the carbon atoms in organic compounds during the formation of carbon-carbon bonds . This compound is commonly used in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, to form carbon-carbon bonds .

Mode of Action

1-Bromo-2-ethyl-4-fluorobenzene interacts with its targets through a process known as transmetalation . In this process, the bromine atom in the compound is replaced by another group, typically a carbon-containing group . This reaction is facilitated by a metal catalyst, such as palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 1-Bromo-2-ethyl-4-fluorobenzene is often involved, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common structures in many pharmaceuticals and organic materials . The reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Result of Action

The result of 1-Bromo-2-ethyl-4-fluorobenzene’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the particular compounds being synthesized.

Action Environment

The action of 1-Bromo-2-ethyl-4-fluorobenzene can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is crucial for its role in the Suzuki-Miyaura coupling reaction . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of 1-Bromo-2-ethyl-4-fluorobenzene .

Propiedades

IUPAC Name |

1-bromo-2-ethyl-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFDAIJZICZYEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethyl-4-fluorobenzene | |

CAS RN |

1781676-21-8 |

Source

|

| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)